

# Application Notes and Protocols: DQP1105 for In Vitro Electrophysiology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DQP1105**

Cat. No.: **B607200**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**DQP1105** is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.<sup>[1][2][3]</sup> Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. These application notes provide detailed protocols for the use of **DQP1105** in in vitro electrophysiology experiments, including two-electrode voltage-clamp (TEVC) in *Xenopus laevis* oocytes and patch-clamp recordings in mammalian cell lines.

## Mechanism of Action

**DQP1105** acts as a noncompetitive antagonist of NMDA receptors, meaning its inhibitory effect is not dependent on the concentration of the agonists glutamate or glycine.<sup>[1][2]</sup> The inhibition is also voltage-independent.<sup>[1][2]</sup> **DQP1105** is approximately 50-fold more selective for NMDA receptors containing GluN2C or GluN2D subunits over those containing GluN2A or GluN2B subunits.<sup>[1][2]</sup> The binding of **DQP1105** is dependent on the glutamate-bound state of the receptor, suggesting it binds to a site that becomes accessible after agonist binding.<sup>[4]</sup> It inhibits channel gating without affecting the mean open time or single-channel conductance, suggesting it prevents the channel from opening.<sup>[1][2][5]</sup>

## Data Presentation

**Table 1: Inhibitory Potency (IC50) of DQP1105 at NMDA Receptor Subtypes**

| Receptor Subunit Composition | Expression System      | Electrophysiology Method    | IC50 (μM)                         | Reference |
|------------------------------|------------------------|-----------------------------|-----------------------------------|-----------|
| GluN1/GluN2A                 | Xenopus laevis oocytes | Two-Electrode Voltage-Clamp | >200                              | [1]       |
| GluN1/GluN2B                 | Xenopus laevis oocytes | Two-Electrode Voltage-Clamp | >100                              | [1]       |
| GluN1/GluN2C                 | Xenopus laevis oocytes | Two-Electrode Voltage-Clamp | 7.0                               | [3]       |
| GluN1/GluN2D                 | Xenopus laevis oocytes | Two-Electrode Voltage-Clamp | 2.7                               | [1][3]    |
| GluN1/GluN2A                 | BHK cells              | Fluorescence-based assay    | >33                               | [1]       |
| GluN1/GluN2B                 | BHK cells              | Fluorescence-based assay    | >33                               | [1]       |
| GluN1/GluN2C                 | BHK cells              | Fluorescence-based assay    | 3.6                               | [1]       |
| GluN1/GluN2D                 | BHK cells              | Fluorescence-based assay    | 1.8                               | [1]       |
| GluN1/GluN2A                 | HEK cells              | Whole-Cell Patch-Clamp      | 12 (dialyzed) / 54 (perforated)   | [1]       |
| GluN1/GluN2D                 | HEK cells              | Whole-Cell Patch-Clamp      | 3.2 (dialyzed) / 2.1 (perforated) | [1]       |

**Table 2: Effects of DQP1105 on NMDA Receptor Currents**

| Parameter            | Receptor Subtype | Concentration of DQP1105 | Effect                                 | Reference |
|----------------------|------------------|--------------------------|----------------------------------------|-----------|
| Steady-state current | GluN1/GluN2A     | 30 $\mu$ M               | Attenuated to 24 $\pm$ 6% of control   | [6]       |
| Steady-state current | GluN1/GluN2D     | 30 $\mu$ M               | Inhibited to 0.2 $\pm$ 0.1% of control | [1]       |
| Open probability     | GluN1/GluN2D     | 3 $\mu$ M                | Decreased to 43 $\pm$ 12% of control   | [5]       |
| Open probability     | GluN1/GluN2D     | 30 $\mu$ M               | Decreased to 2.0 $\pm$ 0.6% of control | [5]       |

## Experimental Protocols

### Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recordings in *Xenopus laevis* Oocytes

Objective: To determine the potency and selectivity of **DQP1105** on different NMDA receptor subtypes expressed in *Xenopus* oocytes.

Materials:

- *Xenopus laevis* oocytes
- cRNA for GluN1 and GluN2 subunits (A, B, C, or D)
- Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO<sub>3</sub>, 0.82 MgSO<sub>4</sub>, 0.33 Ca(NO<sub>3</sub>)<sub>2</sub>, 0.41 CaCl<sub>2</sub>, 10 HEPES, pH 7.4)
- Recording solution (in mM: 100 NaCl, 2.5 KCl, 0.3 BaCl<sub>2</sub>, 10 HEPES, pH 7.4)
- Agonists: Glutamate and Glycine
- Antagonist: **DQP1105**
- TEVC setup (amplifier, digitizer, electrodes, perfusion system)

## Procedure:

- Oocyte Preparation and Injection:
  - Surgically remove oocytes from a female *Xenopus laevis*.
  - Treat with collagenase to defolliculate.
  - Inject oocytes with a mixture of GluN1 and GluN2 subunit cRNA (1:1 ratio, ~50 nL per oocyte).
  - Incubate oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
- Electrophysiological Recording:
  - Place an oocyte in the recording chamber and perfuse with recording solution.
  - Impale the oocyte with two microelectrodes (0.5-5 MΩ) filled with 3 M KCl.
  - Clamp the oocyte membrane potential at -40 mV.
  - Establish a stable baseline current.
- Drug Application and Data Acquisition:
  - Apply a saturating concentration of glutamate (100 μM) and glycine (100 μM) to elicit a maximal current response.
  - To determine the IC50, co-apply varying concentrations of **DQP1105** with the agonists.
  - Wash the oocyte with recording solution between applications to allow for full recovery.
  - Record the current responses and measure the peak or steady-state current amplitude.
- Data Analysis:
  - Normalize the current response in the presence of **DQP1105** to the control response (agonists alone).

- Plot the normalized response against the logarithm of the **DQP1105** concentration.
- Fit the concentration-response curve with a Hill equation to determine the IC50 value.

## Protocol 2: Whole-Cell Patch-Clamp Recordings in Mammalian Cells (HEK293 or similar)

Objective: To characterize the inhibitory effects of **DQP1105** on NMDA receptors expressed in a mammalian cell line.

Materials:

- HEK293 cells
- Plasmids for GluN1 and GluN2 subunits
- Transfection reagent
- Cell culture medium
- External solution (in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl<sub>2</sub>, 0.5 MgCl<sub>2</sub>, pH 7.4)
- Internal solution (in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)
- Agonists: Glutamate and Glycine
- Antagonist: **DQP1105**
- Patch-clamp setup (amplifier, digitizer, micromanipulator, perfusion system)

Procedure:

- Cell Culture and Transfection:
  - Culture HEK293 cells in appropriate medium.

- Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent.
- Incubate for 24-48 hours to allow for receptor expression.
- Electrophysiological Recording:
  - Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.
  - Using a micromanipulator, approach a transfected cell with a borosilicate glass micropipette (3-5 MΩ) filled with internal solution.
  - Form a gigaohm seal between the pipette tip and the cell membrane.
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Clamp the cell at a holding potential of -60 mV.
- Drug Application and Data Acquisition:
  - Rapidly perfuse the cell with a solution containing glutamate (100 μM) and glycine (100 μM) to evoke an inward current.
  - Co-apply different concentrations of **DQP1105** with the agonists to measure inhibition.
  - Record the current responses using appropriate software.
- Data Analysis:
  - Measure the peak or steady-state current amplitude in the absence and presence of **DQP1105**.
  - Calculate the percentage of inhibition for each concentration of **DQP1105**.
  - Construct a concentration-response curve and determine the IC50 value as described in Protocol 1.

# Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **DQP1105** as a noncompetitive antagonist of the NMDA receptor.



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro electrophysiological characterization of **DQP1105**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: DQP1105 for In Vitro Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607200#dqp1105-protocol-for-in-vitro-electrophysiology>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)